molecular formula C8H12N2O2 B1340773 (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 70598-03-7

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1340773
CAS No.: 70598-03-7
M. Wt: 168.19 g/mol
InChI Key: CHXWPRZFNRRXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with three methyl groups and an acetic acid moiety, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3,5-trimethylpyrazole with bromoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its combination of a pyrazole ring with an acetic acid moiety, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXWPRZFNRRXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585397
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70598-03-7
Record name (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.